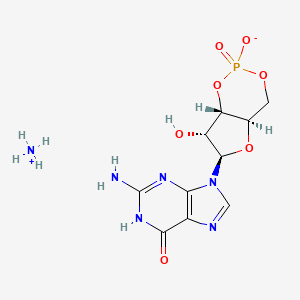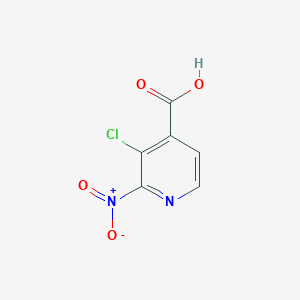
3-Chloro-2-nitropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-nitropyridine-4-carboxylic acid: is a versatile organic compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a carboxylic acid group at the fourth position on the pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 3-chloropyridine-4-carboxylic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of 3-amino-2-nitropyridine-4-carboxylic acid.
Reduction: Formation of 3-chloro-2-aminopyridine-4-carboxylic acid.
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-2-nitropyridine-4-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of complex molecules for research and development .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used to study cellular processes and pathways .
Medicine: The compound is explored for its potential in drug discovery and development. It is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for various therapeutic applications .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and engineering .
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-nitropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and efficacy .
Comparación Con Compuestos Similares
2-Chloro-3-nitropyridine: Similar structure but different position of the carboxylic acid group.
3-Chloro-4-nitropyridine: Similar structure but different position of the nitro group.
2,5-Dichloro-3-nitropyridine: Contains an additional chlorine atom.
Uniqueness: 3-Chloro-2-nitropyridine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H3ClN2O4 |
|---|---|
Peso molecular |
202.55 g/mol |
Nombre IUPAC |
3-chloro-2-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-3(6(10)11)1-2-8-5(4)9(12)13/h1-2H,(H,10,11) |
Clave InChI |
HKBYEQKMUMRZOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


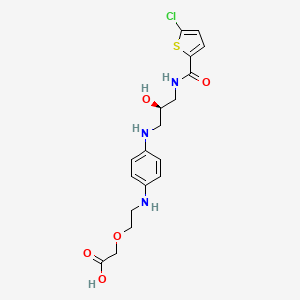
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
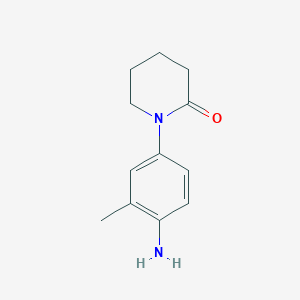
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
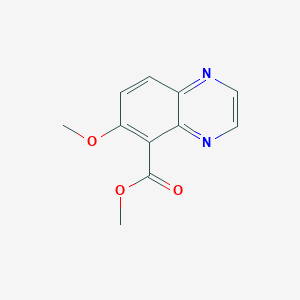
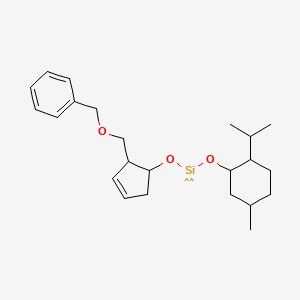
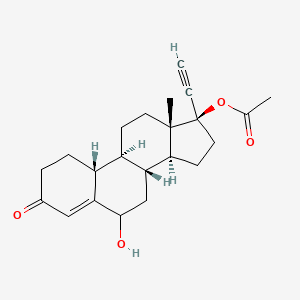

![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


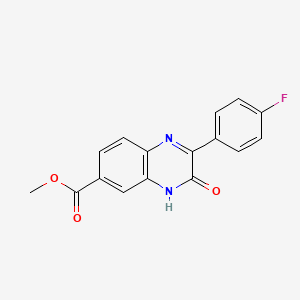
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
